molecular formula C12H13NOS B151386 2-(2-Benzothiazolyl)-3-pentanone CAS No. 132607-29-5

2-(2-Benzothiazolyl)-3-pentanone

Cat. No.: B151386
CAS No.: 132607-29-5
M. Wt: 219.3 g/mol
InChI Key: GPIBEVPMVKPRLR-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-3-pentanone is a heterocyclic ketone featuring a benzothiazole ring fused to a pentanone backbone. Benzothiazole derivatives are widely studied for their applications in organic synthesis, fluorescent dyes, and pharmaceuticals due to their electron-rich aromatic systems and stability.

Properties

CAS No.

132607-29-5

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)pentan-3-one

InChI

InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3

InChI Key

GPIBEVPMVKPRLR-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCC(=O)C(C)C1=NC2=CC=CC=C2S1

Synonyms

3-Pentanone,2-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Coumarin Hybrids (BC15 and BC6)

BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide) and BC6 (3-(2-Benzothiazolyl)-7-(diethylamino) coumarin) are fluorescent dyes incorporating benzothiazole and coumarin moieties. Key comparisons:

Property 2-(2-Benzothiazolyl)-3-pentanone BC15 BC6 (Coumarin 6)
Structure Benzothiazole + ketone Benzothiazole + coumarin Benzothiazole + coumarin
Application Likely intermediate in synthesis Fluorescent dye (1 mM) Fluorescent dye (50 µM)
Excitation/Emission Not reported 405/470 nm (Supplementary Fig.1) 458/505 nm (Supplementary Fig.1)
Solubility Likely DMSO-compatible (inferred) DMSO stock solution DMSO stock solution

BC15 and BC6 are optimized for fluorescence due to extended conjugation, whereas this compound’s simpler structure suggests utility as a synthetic precursor rather than a functional dye .

2-Methyl-3-pentanone (CAS 565-69-5)

A structural analog lacking the benzothiazole substituent:

Property This compound 2-Methyl-3-pentanone
CAS Not explicitly reported 565-69-5
Formula C₁₂H₁₃NOS (inferred) C₆H₁₂O
Functional Groups Benzothiazole, ketone Ketone, methyl branch
Applications Potential intermediate Solvent, organic synthesis

The benzothiazole group in the target compound enhances aromaticity and electronic complexity, likely increasing its reactivity in cyclization or coupling reactions compared to 2-methyl-3-pentanone .

2-[2-Amino-1,3-di(2-benzothiazolyl)-4-oxo-2-cyclopenten-1-yl]-4(3H)-quinazolinone (Compound 15)

This cyclopentenyl-quinazolinone derivative (61% yield) shares the benzothiazole motif but features a fused heterocyclic system.

Preparation Methods

Reaction Mechanism and Catalytic Systems

Protonation of the ketone’s carbonyl oxygen by Brønsted acids (e.g., H₂SO₄, p-TsOH) enhances electrophilicity, enabling nucleophilic attack by the benzothiazole’s amine group. The intermediate alkoxide undergoes dehydration to form the final product. Sulfonic acid-functionalized cation exchange resins, such as Amberlyst-15, have been employed as recyclable solid acid catalysts, achieving conversions exceeding 85% under mild conditions (80–90°C, 0.8–1.5 MPa).

Optimization Parameters

  • Molar Ratio : A 2:1 excess of 3-pentanone to 2-aminobenzothiazole minimizes side reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require higher temperatures for dehydration.

  • Workup : Post-reaction extraction with ethyl acetate, followed by drying over Na₂SO₄ and vacuum distillation, yields >99% purity.

Heterocyclic Ring Construction via Carbonyl Sulfide (COS) Mediated Synthesis

An alternative approach constructs the benzothiazole ring in situ using carbonyl sulfide (COS) and disulfides, followed by coupling with 3-pentanone. This method is advantageous for substrates requiring regioselective benzothiazole formation.

Reaction Protocol

  • Ring Formation : Disulfides react with COS in the presence of inorganic sulfide catalysts (e.g., Na₂S) at ambient conditions, forming benzothiazole-2-thione intermediates.

  • Ketone Coupling : The thione intermediate undergoes nucleophilic substitution with 3-pentanone under basic conditions (K₂CO₃, DMF, 60°C).

Advantages and Limitations

  • Atom Economy : Direct dehydration eliminates the need for external dehydrating agents.

  • Substrate Flexibility : Adaptable to electron-deficient and sterically hindered disulfides.

  • Yield : Reported yields range from 70–85%, with byproducts including unreacted thione and over-alkylated derivatives.

Catalytic Dehydrogenation of 3-Pentanol Intermediates

Indirect methods involve synthesizing 3-pentanol derivatives followed by dehydrogenation to the corresponding ketone. While less common for benzothiazole-containing compounds, this approach is scalable for industrial applications.

Stepwise Synthesis

  • Addition Reaction : 2-Pentene reacts with acetic acid over sulfonic acid resins to form amyl acetate (85–90°C, 1.5 MPa).

  • Transesterification : Amyl acetate undergoes methanolysis (NaOMe, 62–80°C) to yield 3-pentanol.

  • Dehydrogenation : 3-Pentanol is dehydrogenated over Raney Ni-Ce catalysts (113–118°C, ambient pressure) to produce 3-pentanone.

  • Benzothiazole Functionalization : The ketone is subsequently condensed with 2-aminobenzothiazole as described in Section 1.

Catalytic Insights

  • Raney Ni-Ce Alloys : Ce doping enhances hydrogen desorption, improving dehydrogenation efficiency (WWH = 2.5–5.5 hr⁻¹).

  • Purity : Distillation at reflux ratios of 1:1–10:1 achieves >99.5% purity.

Comparative Analysis of Methodologies

Parameter Condensation COS-Mediated Dehydrogenation
Starting Materials3-Pentanone, 2-aminobenzothiazoleDisulfides, COS2-Pentene, acetic acid
CatalystH₂SO₄, Amberlyst-15Na₂SSulfonic acid resin, Raney Ni-Ce
Temperature Range80–100°C25–60°C80–118°C
Pressure0.8–1.5 MPaAmbient0.8–1.5 MPa
Yield85–90%70–85%75–80% (per step)
Key AdvantageHigh selectivityGreen chemistryIndustrial scalability

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